Nisoxetine hydrochloride
Overview
Description
Synthesis Analysis
Nisoxetine was originally synthesized as part of a collaboration between Bryan B. Molloy (a medicinal chemist) and Robert Rathbun (a pharmacologist) in the 1970s . They were searching for potential antidepressant agents that would retain the therapeutic activity of tricyclic antidepressants (TCAs) without undesirable cardiotoxicity and anticholinergic properties . The origins of Nisoxetine can be found within the discovery of fluoxetine (Prozac, by Eli Lilly) .Molecular Structure Analysis
The empirical formula of Nisoxetine hydrochloride is C17H21NO2 · HCl . The molecular weight is 307.82 . The IUPAC name is (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine .Chemical Reactions Analysis
Nisoxetine is a potent and selective inhibitor of norepinephrine uptake, where it is about 1000-fold more potent in blocking norepinephrine uptake than that of serotonin .Physical And Chemical Properties Analysis
Nisoxetine hydrochloride is a solid substance . It is soluble in water to 100 mM . The CAS Number is 57754-86-6 .Scientific Research Applications
Nisoxetine as a Neuropharmacological Tool
Nisoxetine hydrochloride has been a significant tool in neuropharmacological research. Studies have shown its effectiveness as an inhibitor of uptake into norepinephrine neurons. For instance, Fuller, Snoddy, and Perry (1979) demonstrated that Nisoxetine antagonizes the depletion of norepinephrine in the brain and heart, revealing its potential in studying norepinephrine dynamics in various physiological processes (Fuller, Snoddy, & Perry, 1979).
Investigating Neurotransmitter Uptake
Nisoxetine's ability to inhibit noradrenaline uptake has been extensively used to explore neurotransmitter dynamics. Cheetham et al. (1996) highlighted its use in correlation studies between noradrenaline uptake inhibition and [3H]noradrenaline uptake, aiding in the understanding of neurotransmitter reuptake mechanisms (Cheetham, Viggers, Butler, Prow, & Heal, 1996).
Role in Antidepressant Research
Nisoxetine's potential as an antidepressant has been a key focus in its scientific applications. Lemberger, Terman, Rowe, and Billings (1976) conducted studies on its impact on biogenic amine uptake, contributing valuable insights into its potential antidepressant properties (Lemberger, Terman, Rowe, & Billings, 1976).
Age-Related Neurological Studies
Research by Tejani-butt and Ordway (1992) utilized Nisoxetine to study age-related changes in norepinephrine uptake sites in the human locus coeruleus, revealing important insights into the aging process at a neurochemical level (Tejani-butt & Ordway, 1992).
Exploring Catecholamine Uptake
Wong and Bymaster (1976) investigated the effects of Nisoxetine on catecholamine uptake in various regions of the rat brain. Their findings shed light on the specificity and mechanism of action ofNisoxetine in inhibiting norepinephrine and dopamine uptake, contributing to a deeper understanding of catecholaminergic neurotransmission (Wong & Bymaster, 1976).
Specificity of Nisoxetine in Neurotransmitter Uptake Inhibition
Fuller, Snoddy, and Molloy (1975) conducted comparative studies to evaluate the specificity of Nisoxetine as an inhibitor of norepinephrine uptake. Their research contributed to the understanding of how Nisoxetine differentiates itself from other neurotransmitter uptake inhibitors, highlighting its potential as a more specific tool for studying noradrenergic functions (Fuller, Snoddy, & Molloy, 1975).
Nisoxetine in Sleep Regulation Research
Python, Charnay, Mikolajewski, Merica, and Hilaire (1997) explored the effects of Nisoxetine on sleep parameters in rats, particularly its impact on paradoxical sleep. This study provides insights into the role of noradrenaline in sleep regulation, with implications for understanding sleep disorders and potential therapeutic approaches (Python, Charnay, Mikolajewski, Merica, & Hilaire, 1997).
Safety And Hazards
Nisoxetine hydrochloride is classified as a highly flammable liquid and vapour . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the substance .
properties
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEURBZEQJZUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110037 | |
Record name | Nisoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Nisoxetine hydrochloride | |
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URL | https://haz-map.com/Agents/15969 | |
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Product Name |
Nisoxetine hydrochloride | |
CAS RN |
57754-86-6 | |
Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nisoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57754-86-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nisoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NISOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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